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molecular formula C7H12N2O B8651610 2-butyl-3,5-dihydro-4H-imidazol-4-one

2-butyl-3,5-dihydro-4H-imidazol-4-one

Cat. No. B8651610
M. Wt: 140.18 g/mol
InChI Key: BNNOTXZTUYAFBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05508425

Procedure details

2-n-Butyl-3,5-dihydroimidazol-4-one (14.02 g, 0.1 mol) was added in portions for 15 minutes to POCl3 (50 ml) at 95° C. The solution was heated for 2 hours at 100° C., cooled and poured on 400 g of ice. The mixture was adjusted to pH 7 with 255 ml of 30 percent sodium hydroxide solution and extracted three times with 500 ml of ethyl acetate each. The combined organic phases were dried with MgSO4, filtered and concentrated by evaporation on a Rotavapor. After purification of the residue by column chromatography the title compound (5.52 g, 34.7 percent) was obtained in a high yield (>98 percent, according to GC and 1H-NMR). The product had a melting point of 85° to 87° C. Other data regarding the product was:
Quantity
14.02 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
400 g
Type
reactant
Reaction Step Two
Quantity
255 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1[NH:9][C:8](=O)[CH2:7][N:6]=1)[CH2:2][CH2:3][CH3:4].[OH-].[Na+].O=P(Cl)(Cl)[Cl:15]>>[CH2:1]([C:5]1[NH:9][C:8]([Cl:15])=[CH:7][N:6]=1)[CH2:2][CH2:3][CH3:4] |f:1.2|

Inputs

Step One
Name
Quantity
14.02 g
Type
reactant
Smiles
C(CCC)C1=NCC(N1)=O
Name
Quantity
50 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
ice
Quantity
400 g
Type
reactant
Smiles
Step Three
Name
Quantity
255 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 500 ml of ethyl acetate each
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation on a Rotavapor
CUSTOM
Type
CUSTOM
Details
After purification of the residue by column chromatography the title compound (5.52 g, 34.7 percent)
CUSTOM
Type
CUSTOM
Details
was obtained in
CUSTOM
Type
CUSTOM
Details
a high yield (>98 percent, according to GC and 1H-NMR)

Outcomes

Product
Name
Type
Smiles
C(CCC)C=1NC(=CN1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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